molecular formula C13H14N2 B6330795 5-(2,5-Dimethylphenyl)pyridin-2-amine CAS No. 1225524-08-2

5-(2,5-Dimethylphenyl)pyridin-2-amine

Cat. No.: B6330795
CAS No.: 1225524-08-2
M. Wt: 198.26 g/mol
InChI Key: HIUUHXSAMKCLAP-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an amine group at the 2-position and a 2,5-dimethylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2,5-dimethylphenyl with a halogenated pyridine . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-(2,5-Dimethylphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dimethylphenyl)pyridin-2-amine
  • 5-(2,5-Dichlorophenyl)pyridin-2-amine
  • 5-(2,5-Dimethoxyphenyl)pyridin-2-amine

Uniqueness

5-(2,5-Dimethylphenyl)pyridin-2-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and material properties compared to similar compounds .

Properties

IUPAC Name

5-(2,5-dimethylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-3-4-10(2)12(7-9)11-5-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUHXSAMKCLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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